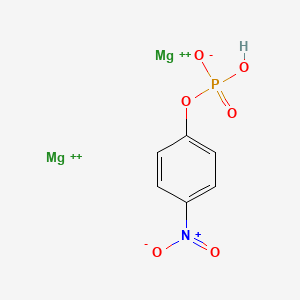
4-ニトロフェニルリン酸モノエステルマグネシウム塩(1:2)
概要
説明
dimagnesium;(4-nitrophenyl) hydrogen phosphate is a chemical compound with the molecular formula C6H4NO6P·2Mg. It is commonly used in various biochemical and industrial applications due to its unique properties. This compound is often utilized as a substrate in enzymatic reactions, particularly those involving phosphatases.
科学的研究の応用
dimagnesium;(4-nitrophenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of phosphatase activity.
Biology: Serves as a substrate in enzymatic assays to study the activity of phosphatases and other enzymes.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Industry: Employed in the production of various biochemical products and as a component in certain industrial processes.
作用機序
Target of Action
The primary targets of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) are acid and alkaline phosphatases . These enzymes play a crucial role in the hydrolysis of phosphate esters, releasing inorganic phosphate and the corresponding alcohol .
Mode of Action
This compound acts as a chromogenic substrate for acid and alkaline phosphatases . When the phosphatase enzymes act on this compound, they catalyze the hydrolysis of the phosphate ester bond, resulting in the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically as 4-nitrophenol absorbs light at 405 nm .
Biochemical Pathways
The action of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) primarily affects the phosphatase activity within the cell . The hydrolysis of the compound by phosphatases leads to the production of 4-nitrophenol, which can be used to measure the activity of these enzymes . This is particularly useful in various biochemical assays, including ELISA .
Pharmacokinetics
As a substrate for phosphatases, it is expected to be metabolized in cells expressing these enzymes . The bioavailability of the compound would depend on factors such as its solubility, stability, and the presence of transporters.
Result of Action
The hydrolysis of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) by phosphatases results in the production of 4-nitrophenol . This compound can be detected spectrophotometrically, providing a measure of phosphatase activity . Therefore, the action of this compound can be used to assess the activity of phosphatases in a given sample .
Action Environment
The action, efficacy, and stability of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature. For instance, the activity of phosphatases, and thus the hydrolysis of the compound, can be affected by the pH of the environment .
生化学分析
Biochemical Properties
Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) plays a crucial role in biochemical reactions, primarily as a substrate for alkaline and acid phosphatases . These enzymes catalyze the hydrolysis of phosphate esters, releasing inorganic phosphate and 4-nitrophenol, which can be measured spectrophotometrically. The interaction between phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) and phosphatases is essential for studying enzyme kinetics and activity .
Cellular Effects
Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) influences various cellular processes by serving as a substrate for phosphatases. This compound affects cell signaling pathways by modulating the levels of phosphate groups on proteins, which can alter their activity and function . Additionally, it impacts gene expression and cellular metabolism by regulating the availability of inorganic phosphate, a critical component of cellular energy production and signaling .
Molecular Mechanism
The molecular mechanism of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) involves its interaction with phosphatases. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the release of 4-nitrophenol and inorganic phosphate . This reaction is crucial for understanding enzyme specificity and catalytic efficiency. The compound’s ability to act as a substrate for both alkaline and acid phosphatases highlights its versatility in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various biochemical assays .
Dosage Effects in Animal Models
The effects of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit any toxic effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are essential for determining the safe and effective use of the compound in research and diagnostic applications .
Metabolic Pathways
Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is involved in metabolic pathways related to phosphate metabolism. The compound interacts with enzymes such as phosphatases, which catalyze the hydrolysis of phosphate esters . This interaction affects metabolic flux and the levels of metabolites, influencing cellular energy production and signaling . The compound’s role in these pathways is critical for understanding its biochemical and physiological effects .
Transport and Distribution
Within cells and tissues, phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its activity and function .
Subcellular Localization
Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) exhibits specific subcellular localization patterns. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its activity and function, as they determine the compound’s accessibility to enzymes and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) typically involves the esterification of phosphoric acid with 4-nitrophenol, followed by the addition of magnesium ions to form the magnesium salt. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction mixture is carefully monitored, and the product is purified through crystallization or other separation techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
dimagnesium;(4-nitrophenyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphoric acid.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Substitution: Requires specific reagents such as halides or other nucleophiles.
Reduction: Commonly uses reducing agents like hydrogen gas or metal catalysts.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and phosphoric acid.
Substitution: Yields various substituted phenyl phosphates.
Reduction: Forms 4-aminophenyl phosphate.
類似化合物との比較
Similar Compounds
- Phosphoric acid, mono(4-nitrophenyl) ester, disodium salt
- Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt, hydrate
- Phosphoric acid, mono(4-nitrophenyl) ester, diammonium salt
Uniqueness
dimagnesium;(4-nitrophenyl) hydrogen phosphate is unique due to its specific magnesium ion content, which can influence its solubility and reactivity compared to other salts. This makes it particularly useful in certain biochemical assays where magnesium ions play a crucial role in enzyme activity.
特性
IUPAC Name |
dimagnesium;(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYCKILTDHGLE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Mg2NO6P+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
330-13-2 (Parent) | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32348-90-6 | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-nitrophenyl) dihydrogen phosphate, magnesium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


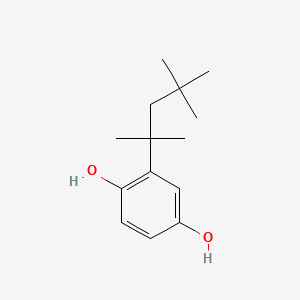
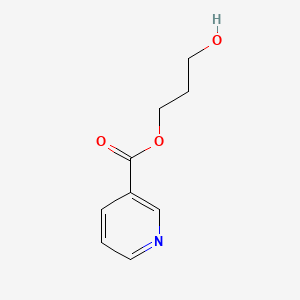

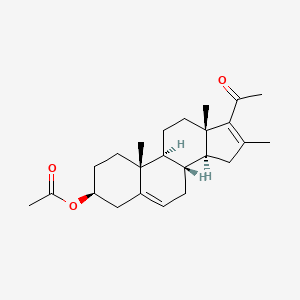
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
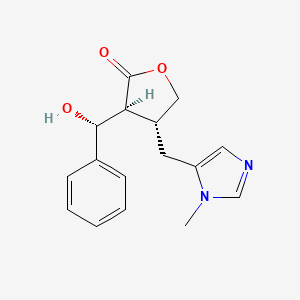
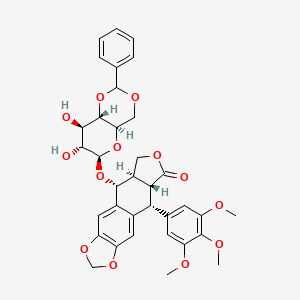
![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)




![Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-chloro-2-methylphenyl)azo]-3-oxo-](/img/structure/B1616212.png)

